4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid
Overview
Description
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid, also known as 4-[2-thiophene-3-yl-ethylamino]benzoic acid (TTEBA), is a derivative of benzoic acid, which is a type of carboxylic acid. It is a white crystalline solid with a molecular weight of 254.28 g/mol and a melting point of 122-124°C. TTEBA is an important intermediate for the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of various drugs, such as thiophene derivatives, anticonvulsants, and antibiotics.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Thiophene derivatives are used as reactants in the synthesis of pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals due to their diverse biological activities .
Photocatalytic Water Splitting
Water-soluble polythiophenes, which can be derived from thiophene compounds, serve as photosensitizers in photocatalytic systems for hydrogen production .
Antimicrobial Agents
Some thiophene derivatives exhibit significant inhibitory effects against various microorganisms, making them potential candidates for antimicrobial agents .
Anticancer and Anti-atherosclerotic Agents
Thiophene compounds are used in the synthesis of agents with anticancer and anti-atherosclerotic properties, highlighting their therapeutic importance .
Organic Semiconductors
Thiophene-mediated molecules play a crucial role in the development of organic semiconductors, which are essential for electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Metal Complexing Agents
Due to their ability to act as ligands, thiophene derivatives are utilized as metal complexing agents in various chemical processes .
Insecticide Development
The structural properties of thiophenes allow for their use in developing insecticides, contributing to pest control strategies .
Chemical Substitution Reactions
Thiophenes undergo nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring, which is fundamental in synthetic chemistry .
properties
IUPAC Name |
4-(2-thiophen-3-ylethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(16)11-1-3-12(4-2-11)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMWITIDLQUEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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